molecular formula C13H18Br2N2O B588970 rac-cis-Ambroxol-d5 CAS No. 1217679-83-8

rac-cis-Ambroxol-d5

Cat. No. B588970
CAS RN: 1217679-83-8
M. Wt: 383.139
InChI Key: JBDGDEWWOUBZPM-SCGGTJNOSA-N
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Description

Molecular Structure Analysis

The molecular structure of rac-cis-Ambroxol-d5 can be represented by various descriptors. The InChI representation is InChI=1S/C13H18Br2N2O/c14-9-5-8 (13 (16)12 (15)6-9)7-17-10-1-3-11 (18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D . The Canonical SMILES representation is C1CC (CCC1NCC2=C (C (=CC (=C2)Br)Br)N)O . The Isomeric SMILES representation is [2H]C1 (CC (CC (C1 ( [2H])O) ( [2H]) [2H])NCC2=C (C (=CC (=C2)Br)Br)N) [2H] .


Physical And Chemical Properties Analysis

Rac-cis-Ambroxol-d5 has a molecular weight of 383.13 g/mol . It has a Hydrogen Bond Donor Count of 3 and a Hydrogen Bond Acceptor Count of 3 . It also has a Rotatable Bond Count of 3 . The Exact Mass is 383.00792 g/mol and the Monoisotopic Mass is 381.00997 g/mol . The Topological Polar Surface Area is 58.3 Ų . It has a Heavy Atom Count of 18 .

Scientific Research Applications

Membrane Ruffling and Actin Filament Accumulation

The research conducted by Ridley et al. (1992) and Ridley et al. (1992) in separate studies demonstrated that the small GTP-binding protein rac, to which rac-cis-Ambroxol-d5 is related, plays a significant role in growth factor-induced membrane ruffling and actin filament accumulation. These findings are pivotal in understanding the molecular mechanisms of cell motility and shape changes in response to external stimuli (Ridley, Paterson, Johnston, Diekmann, & Hall, 1992) (Anne J. Ridley, Hugh Paterson, Caroline L. Johnston, D Diekmann, & Alan Hall, 1992).

Kidney Fibroblast Transformation and Cellular Senescence

Yu et al. (2022) investigated the effects of repeated administration of cisplatin, a chemotherapeutic agent, on kidney fibroblasts. Their study highlighted how rac-cis-related compounds could influence the transformation and senescence of kidney fibroblasts, providing insights into the cellular and molecular mechanisms underlying chronic kidney disease (CKD) development following chemotherapeutic treatments (Yu, Lee, Padanilam, & Kim, 2022).

Gene Expression Modulation and Potential Therapeutic Significance

Elstner et al. (1996) demonstrated that the combination of a vitamin D3 analogue with 9-cis-retinoic acid significantly inhibited the clonal proliferation of leukemia cells and induced apoptosis. This suggests a potential therapeutic application of rac-cis-related compounds in the treatment of leukemia through gene expression modulation (Elstner et al., 1996).

Retinoic Acid Receptors and Retinoid X Receptors Interaction

Allenby et al. (1993) explored the binding of endogenous retinoids and stereoisomers of retinoic acid (RA) to retinoid nuclear receptors. Their research provides valuable information on how rac-cis compounds interact with nuclear receptors, which is fundamental in understanding their roles in gene regulation and potential therapeutic applications (Allenby, Bocquel, Saunders, Kazmer, Speck, Rosenberger, Lovey, Kastner, Grippo, & Chambon, 1993).

Hematopoiesis and Leukemia Treatment

Sakashita et al. (1993) investigated the effects of 9-cis-retinoic acid on normal and leukemic hematopoiesis in vitro. Their findings are significant in understanding the potential of rac-cis compounds in modulating hematopoietic activities, which could have implications for leukemia treatment (Sakashita, Kizaki, Pakkala, Schiller, Tsuruoka, Tomosaki, Cameron, Dawson, & Koeffler, 1993).

Mechanism of Action

While specific information on the mechanism of action of rac-cis-Ambroxol-d5 is not available, Ambroxol, a similar compound, is known to be a mucolytic agent. It has been shown to inhibit the Nitric oxide (NO)-dependent activation of soluble guanylate cyclase .

Safety and Hazards

While specific safety and hazard information for rac-cis-Ambroxol-d5 is not available, general safety measures for handling similar compounds include keeping away from heat and sources of ignition, avoiding the formation of dust and aerosols, providing appropriate exhaust ventilation where dust is formed, and not ingesting or breathing in the dust . Suitable protective clothing should be worn .

properties

IUPAC Name

4-[(2-amino-3,5-dibromophenyl)methylamino]-1,2,2,6,6-pentadeuteriocyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18Br2N2O/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10/h5-6,10-11,17-18H,1-4,7,16H2/i3D2,4D2,11D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JBDGDEWWOUBZPM-SCGGTJNOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1(CC(CC(C1([2H])O)([2H])[2H])NCC2=C(C(=CC(=C2)Br)Br)N)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18Br2N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

383.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

rac-cis-Ambroxol-d5

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